molecular formula C17H18N2 B3013595 1-(2-Methylpropyl)-2-phenylbenzimidazole CAS No. 477543-40-1

1-(2-Methylpropyl)-2-phenylbenzimidazole

Cat. No.: B3013595
CAS No.: 477543-40-1
M. Wt: 250.345
InChI Key: OORDLVUSBXVJKM-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2-phenylbenzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This specific compound features a benzimidazole core with a 2-methylpropyl group and a phenyl group attached to it. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(2-Methylpropyl)-2-phenylbenzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-2-phenylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and purification of the final product. Catalysts and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-2-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-2-phenylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(2-Methylpropyl)-2-methylbenzimidazole
  • 1-(2-Methylpropyl)-2-ethylbenzimidazole
  • 1-(2-Methylpropyl)-2-chlorobenzimidazole

Comparison: 1-(2-Methylpropyl)-2-phenylbenzimidazole is unique due to the presence of both a 2-methylpropyl group and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

1-(2-methylpropyl)-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-13(2)12-19-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORDLVUSBXVJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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